molecular formula C11H8F3NO6S B1397115 Ethyl 3-(((trifluoromethyl)sulfonyl)oxy)furo[2,3-c]pyridine-2-carboxylate CAS No. 927804-63-5

Ethyl 3-(((trifluoromethyl)sulfonyl)oxy)furo[2,3-c]pyridine-2-carboxylate

Cat. No.: B1397115
CAS No.: 927804-63-5
M. Wt: 339.25 g/mol
InChI Key: ZGTXJKRQQJEQPQ-UHFFFAOYSA-N
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Description

Ethyl 3-(((trifluoromethyl)sulfonyl)oxy)furo[2,3-c]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C11H8F3NO6S and its molecular weight is 339.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives, synthesized through a one-pot three-component reaction, demonstrate the potential of similar compounds in the creation of fluorinated fused heterocyclic compounds. This application is vital for synthesizing related fluorinated compounds, underscoring the significance of ethyl 3-(((trifluoromethyl)sulfonyl)oxy)furo[2,3-c]pyridine-2-carboxylate in heterocyclic chemistry (Wang et al., 2012).

Formation of Isoxazole Carboxylates

The compound plays a role in the formation of isomeric ethyl 4-(trifluoromethyl) isoxazole-3-carboxylates through 1,3-dipolar cycloaddition reactions. This demonstrates its utility in synthesizing isoxazole derivatives, which are important in various chemical processes (Markitanov et al., 2018).

Synthesis of Pyridine Derivatives

The compound is involved in the preparation of various pyridine derivatives, which have broad applications in chemical and pharmaceutical research. The synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine illustrate its role in creating diverse pyridine-based structures (Bradiaková et al., 2008).

Development of Functionalized Compounds

The compound is instrumental in the development of functionalized tetrahydropyridines and related compounds. These compounds have potential applications in various fields, including medicinal chemistry and material science (Zhu et al., 2003).

Molecular Structure and Mechanistic Study

Ethyl propiolate's reaction with related compounds provides insights into the molecular structure and the mechanism of cycloaddition reactions, which is crucial for understanding and designing complex chemical reactions (Aboelnaga et al., 2016).

Synthesis of Pyrimidine Derivatives

The compound facilitates the synthesis of new furo[2,3-b]pyridine and furo[3,2-d]pyrimidine derivatives, showcasing its versatility in creating varied heterocyclic compounds (Sirakanyan et al., 2019).

Crystal Structure Determination

Its derivatives' crystal structure determination helps in understanding the molecular geometry and structural properties of related compounds, which is vital for their application in material science and drug design (Hu Yang, 2009).

Properties

IUPAC Name

ethyl 3-(trifluoromethylsulfonyloxy)furo[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO6S/c1-2-19-10(16)9-8(21-22(17,18)11(12,13)14)6-3-4-15-5-7(6)20-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTXJKRQQJEQPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=NC=C2)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30730348
Record name Ethyl 3-[(trifluoromethanesulfonyl)oxy]furo[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927804-63-5
Record name Ethyl 3-[(trifluoromethanesulfonyl)oxy]furo[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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